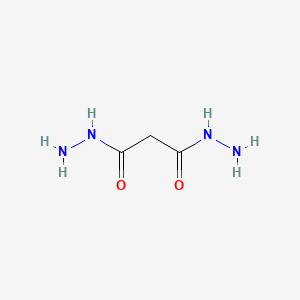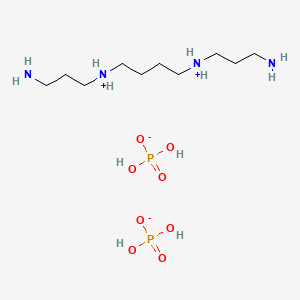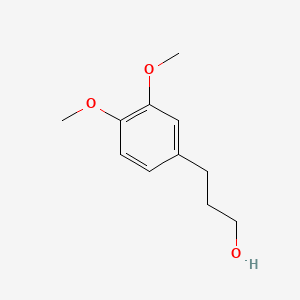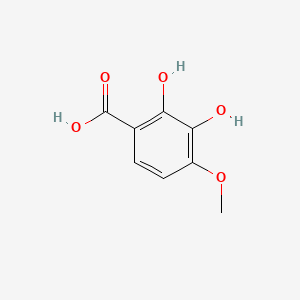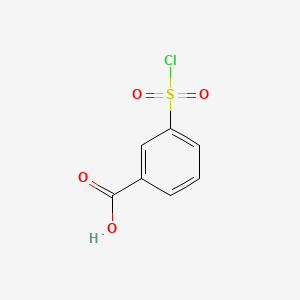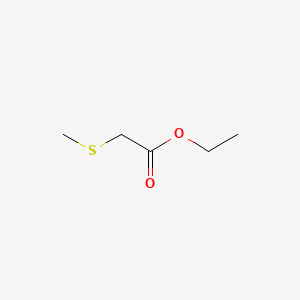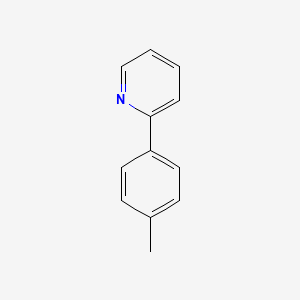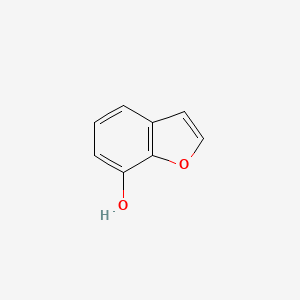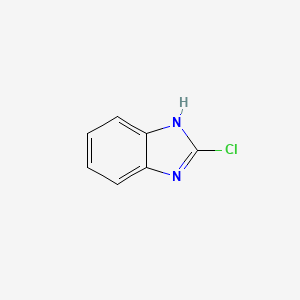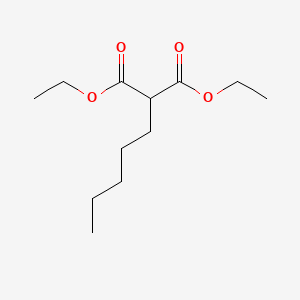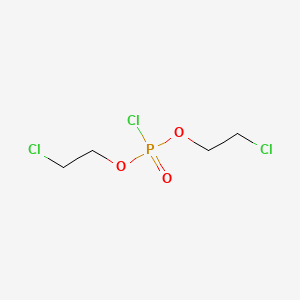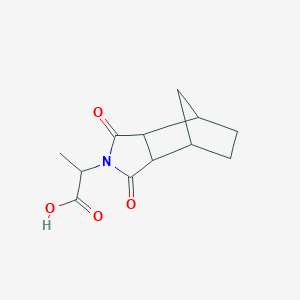
2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid, also known as 2-DHMIA, is a naturally occurring organic compound found in some plants. It is a derivative of the amino acid lysine and is a member of the isoindolinone family of compounds. 2-DHMIA has been studied for its potential applications in medicine, agriculture, and biotechnology. It has also been used as a model compound for the study of organic synthesis and for the development of new organic synthesis techniques.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interaction
The molecule 2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid, along with similar compounds, has been studied for its crystalline structure and molecular interactions. In the compound N‐Phthaloyl‐dl‐alanine, a related structure, the staggered conformation between the propanoic acid and phthaloyl moieties, along with centrosymmetric dimers linked by carboxyl O—H⋯O hydrogen bonds, highlights the potential for complex formation and interaction within crystalline matrices (Wheeler, Gordineer, & Deschamps, 2004).
Photoremovable Protecting Groups
1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share structural similarities with the molecule , have been identified as potential photoremovable protecting groups. These compounds demonstrate a cleavage mechanism under light exposure, making them suitable for applications requiring controlled release or activation of functional groups in chemical synthesis and material science (Literák, Hroudná, & Klán, 2008).
Multicomponent Reactions
The molecule's structural framework is conducive to multicomponent reactions, as evidenced by research involving similar compounds. For instance, a study on the reaction of l-proline, isatins, and methyl propiolates yielding unique nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles demonstrates the molecule's potential in constructing polyheterocyclic systems through multicomponent synthesis. Such processes are pivotal in the development of novel pharmaceuticals and complex organic molecules (Cao et al., 2019).
Material Science Applications
In material science, compounds with similar structural motifs to 2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid have been explored for their unique properties. For instance, MOF materials modified with uncoordinated triazolyl Lewis basic N atoms and acidic -COOH groups, akin to functional groups present in the molecule, showcase high adsorption amounts for light hydrocarbons and CO2. Such materials are promising for efficient gas separation and purification technologies, highlighting the potential application of similar compounds in environmental and industrial processes (Li et al., 2020).
Propiedades
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-5(12(16)17)13-10(14)8-6-2-3-7(4-6)9(8)11(13)15/h5-9H,2-4H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMTLIXGKZVDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CCC(C3)C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311374 |
Source


|
| Record name | SBB027586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)propanoic acid | |
CAS RN |
32392-58-8 |
Source


|
| Record name | NSC241988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB027586 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


